molecular formula C22H17FN2O2S B4587748 2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone

2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone

Cat. No.: B4587748
M. Wt: 392.4 g/mol
InChI Key: LALZIYOZCPAMHP-UHFFFAOYSA-N
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Description

2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C22H17FN2O2S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.09947712 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Quinazolinones, including derivatives similar to 2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone, have been extensively studied for their antioxidant properties. Research indicates that the structural modifications of the quinazolinone scaffold significantly impact their antioxidant activities. For instance, the introduction of hydroxyl groups and methoxy substituents on the phenyl ring enhances antioxidant activity. These modifications also confer metal-chelating properties, highlighting the potential of quinazolinone derivatives in therapeutic applications focused on oxidative stress and related disorders (Mravljak et al., 2021).

Chemical Sensing

Quinazolinone derivatives have been utilized in the development of chemical sensors, particularly for detecting metal ions such as Fe3+. The blocking of excited state intramolecular proton transfer (ESIPT) reactions in certain quinazolinone compounds by Fe3+ ions leads to a decrease in fluorescence intensity, making these derivatives valuable in the creation of sensitive optochemical sensors. Such sensors demonstrate excellent selectivity for Fe3+ over other cations, showcasing the potential of quinazolinone-based compounds in environmental monitoring and pharmaceutical analysis (Zhang et al., 2007).

Antimicrobial Evaluation

The synthesis of novel quinazolinone derivatives has revealed significant antimicrobial potential. Compounds featuring a quinazolinone scaffold have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Specific derivatives have shown remarkable in vitro antimicrobial potency, highlighting the role of structural modifications in enhancing biological activity. This research underscores the promise of quinazolinone compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Desai et al., 2013).

Receptor Ligand Interactions

Quinazolinones have also been explored for their potential as ligands for various receptors, demonstrating significant pharmacological interest. Structural analysis and modification of quinazolinone derivatives have facilitated the identification of compounds with high affinity and selectivity for specific receptors, such as cholecystokinin B receptors. These findings contribute to our understanding of receptor-ligand interactions and offer a foundation for the development of novel therapeutic agents targeting a range of conditions (Yu et al., 1992).

Photophysical Properties

The study of quinazolinone derivatives extends into the realm of materials science, where their photophysical properties have been exploited. Quinazolinones and their complexes exhibit significant fluorescence and large Stokes shifts, attributed to excited state intramolecular proton transfer (ESIPT). These properties make quinazolinone derivatives suitable for a variety of applications, including fluorescent materials and sensors. The impact of substituents on the photophysical characteristics of these compounds has been thoroughly investigated, providing valuable insights for the design of optoelectronic materials (Moshkina et al., 2021).

Properties

IUPAC Name

2-[2-(2-fluorophenoxy)ethylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c23-18-11-5-7-13-20(18)27-14-15-28-22-24-19-12-6-4-10-17(19)21(26)25(22)16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALZIYOZCPAMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.